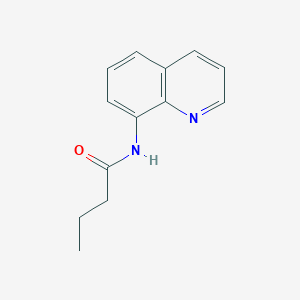![molecular formula C16H20N2O2 B7646914 2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one](/img/structure/B7646914.png)
2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPP and is a pyridazinone derivative. DMPP has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of DMPP is not fully understood, but it is believed to act on various molecular targets. DMPP has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-5. It has also been found to modulate the activity of certain ion channels, such as the L-type calcium channel. DMPP has been shown to increase the production of nitric oxide, which is a potent vasodilator. These mechanisms of action may contribute to the various biochemical and physiological effects of DMPP.
Biochemical and Physiological Effects
DMPP has been found to have a range of biochemical and physiological effects. It has been found to have anticancer properties, as well as anti-inflammatory and neuroprotective effects. DMPP has also been found to have vasodilatory effects, which may contribute to its potential applications in the cardiovascular system. DMPP has been shown to increase the production of nitric oxide, which is a potent vasodilator. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-5. These effects may contribute to the various potential applications of DMPP in scientific research.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have a high yield and good purity, making it a reliable tool for researchers. DMPP has been extensively studied, and its potential applications in scientific research have been well-documented. However, there are also limitations to the use of DMPP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. DMPP may also have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of DMPP. Further research is needed to fully understand its mechanism of action and its effects on various molecular targets. DMPP has shown potential applications in various fields, including cancer, inflammation, and neurological disorders. Further studies are needed to explore its potential applications in these fields. DMPP may also have potential applications in the cardiovascular system, and further research is needed to explore its vasodilatory effects. Overall, DMPP is a promising compound that has the potential to contribute to various areas of scientific research.
Synthesis Methods
The synthesis of DMPP involves the reaction of 3-(3,4-dimethylphenoxy)propylamine with methyl 2-chloro-3-oxo-6-methylpyridazine-1-carboxylate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified using column chromatography to obtain pure DMPP. This synthesis method has been reported to have a high yield and good purity, making it a reliable method for producing DMPP.
Scientific Research Applications
DMPP has been extensively studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. DMPP has been used in studies related to cancer, inflammation, and neurological disorders. It has been found to have anticancer properties, as well as anti-inflammatory and neuroprotective effects. DMPP has also been used in studies related to the cardiovascular system, where it has been found to have vasodilatory effects.
properties
IUPAC Name |
2-[3-(3,4-dimethylphenoxy)propyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-5-7-15(11-13(12)2)20-10-4-9-18-16(19)8-6-14(3)17-18/h5-8,11H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTASOVREXWYOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2C(=O)C=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dichlorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7646843.png)
![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)





![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)